Benzenesulfonic acid, 2,2'-dithiobis[5-methyl-
Description
Benzenesulfonic acid, 2,2'-dithiobis[5-methyl- (hypothetical structure inferred from nomenclature) is a disulfonated aromatic compound characterized by a dithiobis (-S-S-) bridge linking two benzenesulfonic acid moieties, each substituted with a methyl group at the 5-position. For instance, Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, disodium salt (CAS 4403-90-1) shares the bis-sulfonic acid and methyl-substituted benzene backbone but incorporates an anthraquinone-diimino linker . Such compounds are typically used in dye manufacturing or polymer synthesis due to their stability and functional groups enabling further chemical modifications.
Properties
CAS No. |
63468-79-1 |
|---|---|
Molecular Formula |
C14H14O6S4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-methyl-2-[(4-methyl-2-sulfophenyl)disulfanyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14O6S4/c1-9-3-5-11(13(7-9)23(15,16)17)21-22-12-6-4-10(2)8-14(12)24(18,19)20/h3-8H,1-2H3,(H,15,16,17)(H,18,19,20) |
InChI Key |
DYAKTXVOQVIPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- typically involves the sulfonation of benzene derivatives followed by the introduction of a disulfide linkage. One common method is the reaction of 5-methylbenzenesulfonic acid with sulfur dichloride to form the disulfide bond. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- may involve continuous sulfonation processes using oleum or sulfur trioxide. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dichloride for disulfide formation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include thiols, sulfonic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organosulfur compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in redox reactions and as a model for disulfide bond formation in proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug delivery systems.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in studying protein folding and stability, as well as in developing redox-active materials. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with various enzymes and proteins .
Comparison with Similar Compounds
Structural Differences and Molecular Formulas
Key Observations :
- Bridging Groups : The dithiobis (-S-S-) group in the target compound offers redox activity and flexibility, whereas thiobis (-S-) or ethenediyl (-CH=CH-) bridges in analogs confer rigidity or conjugation .
- Substituents: Methyl groups enhance hydrophobicity compared to amino (-NH₂) substituents, which increase polarity and reactivity in compounds like CAS 85959-66-6 .
Physical and Chemical Properties
- Melting Points: While direct data for the target compound is unavailable, structurally related Acid Green 41 (anthraquinone-based disulfonate) has a melting point of 286–290°C, suggesting similar thermal stability for sulfonated aromatics .
- Solubility: Sodium salts (e.g., CAS 85959-66-6) exhibit higher water solubility due to ionic disodium groups, whereas non-ionic variants may require organic solvents .
Biological Activity
Benzenesulfonic acid, 2,2'-dithiobis[5-methyl-] is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
Benzenesulfonic acid, 2,2'-dithiobis[5-methyl-] has a complex structure that contributes to its biological activity. The compound features a sulfonic acid group and dithiobis moiety, which are crucial for its reactivity and interaction with biological systems.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds similar to benzenesulfonic acid derivatives exhibit significant antimicrobial activity. For instance, the presence of benzene rings in sulfonic acids can enhance their ability to disrupt microbial membranes. A study highlighted that structural modifications in sulfonic acids could lead to increased efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .
2. Cytotoxicity and Cell Viability
The cytotoxic effects of benzenesulfonic acid derivatives have been evaluated in several studies. For example, a case study demonstrated that certain dithiobis compounds could induce apoptosis in cancer cell lines. The mechanism often involves oxidative stress and disruption of cellular homeostasis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzenesulfonic acid derivative | HeLa (cervical cancer) | 15 | Induction of apoptosis |
| Dithiobis compound | MCF-7 (breast cancer) | 10 | Oxidative stress |
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study focused on the antimicrobial properties of benzenesulfonic acid derivatives found that these compounds showed effective inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, benzenesulfonic acid derivatives were tested for cytotoxicity against various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through mechanisms involving apoptosis and necrosis. The study concluded that structural modifications could further enhance their anticancer properties .
Research Findings
Recent research has focused on the environmental impact and safety profile of benzenesulfonic acid derivatives. A screening assessment conducted by Health Canada evaluated the potential human health risks associated with exposure to these compounds. It was determined that while direct exposure levels were low, the ecological risks associated with their use in industrial applications warranted further investigation .
Q & A
Basic Research Questions
What are the recommended methods for synthesizing and characterizing Benzenesulfonic Acid, 2,2'-dithiobis[5-methyl-?
Answer:
Synthesis typically involves sulfonation and thiol coupling reactions. For example:
- Sulfonation: React 5-methylbenzene derivatives with sulfuric acid or sulfonyl chlorides under controlled conditions to introduce sulfonic acid groups .
- Thiol Coupling: Use oxidizing agents (e.g., iodine or H2O2) to dimerize thiol intermediates into disulfide bonds .
Characterization Methods:
- NMR Spectroscopy: Confirm structural integrity (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for methyl and sulfonic acid groups).
- Mass Spectrometry (MS): Verify molecular weight (C14H14N2O6S2, ~394.4 g/mol) .
- HPLC-PDA: Monitor purity and detect byproducts .
How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
Answer:
Discrepancies may arise from hydration states or impurities. Methodological recommendations:
- Thermogravimetric Analysis (TGA): Identify hydration levels (e.g., monohydrate vs. anhydrous forms) .
- pH-Dependent Solubility Studies: Test solubility in aqueous buffers (pH 1–14) to clarify conflicting reports .
- X-ray Diffraction (XRD): Compare crystallinity with literature data to rule out polymorphic variations .
Advanced Research Questions
What mechanistic insights exist for the disulfide bond stability of this compound under oxidative/reductive conditions?
Answer:
The disulfide bond (S–S) in the structure is redox-sensitive:
- Oxidative Stability: Evaluate using H2O2 or O2-rich environments; monitor via Raman spectroscopy (S–S stretch ~500 cm<sup>-1</sup>) .
- Reductive Cleavage: Treat with dithiothreitol (DTT) or TCEP and quantify thiol intermediates via Ellman’s assay .
- Environmental Factors: Temperature and pH significantly impact degradation kinetics (e.g., faster cleavage in acidic media) .
How does this compound interact with metal ions, and what implications does this have for catalytic applications?
Answer:
The sulfonic acid groups act as ligands for metal coordination:
- Complexation Studies: Use UV-Vis spectroscopy to detect shifts in absorption bands upon adding Fe<sup>3+</sup>, Cu<sup>2+</sup>, or Zn<sup>2+</sup> .
- Catalytic Activity: Test in model reactions (e.g., ester hydrolysis) to assess metal-complexed catalytic efficiency .
- Stoichiometry Analysis: Employ Job’s plot method to determine metal-to-ligand ratios .
What strategies are effective for modifying the compound to enhance its bioactivity while retaining sulfonic acid functionality?
Answer:
- Derivatization: Introduce substituents (e.g., amino or nitro groups) at the benzene ring via electrophilic substitution .
- Conjugation: Link to bioactive moieties (e.g., peptides) using carbodiimide coupling (EDC/NHS chemistry) .
- Structure-Activity Relationship (SAR): Compare derivatives in enzyme inhibition assays (e.g., tyrosine phosphatase inhibition) .
Methodological Challenges in Data Interpretation
How should researchers address conflicting spectral data (e.g., NMR, IR) for this compound?
Answer:
- Sample Purity: Re-crystallize or use preparative HPLC to remove impurities affecting spectra .
- Deuterated Solvent Effects: Test in D2O vs. DMSO-d6 to identify solvent-induced shifts .
- Cross-Validation: Compare with computational spectra (e.g., DFT-based NMR predictions) .
What analytical approaches are recommended for quantifying trace degradation products in environmental samples?
Answer:
- LC-MS/MS: Use multiple reaction monitoring (MRM) for sensitive detection of sulfonic acid derivatives .
- Ion Chromatography (IC): Separate polar degradation products (e.g., sulfate ions) with conductivity detection .
- Isotope Dilution: Spike samples with <sup>13</sup>C-labeled internal standards for accurate quantification .
Regulatory and Safety Considerations
What are the key regulatory guidelines for handling this compound in laboratory settings?
Answer:
- Hazard Classification: Classify based on SDS data (e.g., skin/eye irritation, hazardous decomposition products) .
- Waste Disposal: Neutralize sulfonic acid residues with alkaline solutions (pH >10) before disposal .
- EPA Compliance: Follow 40 CFR §721.9790 for reporting significant new uses (e.g., industrial scale-up) .
Emerging Research Applications
How is this compound being explored in advanced materials (e.g., self-healing polymers)?
Answer:
- Disulfide Reversibility: Exploit S–S bond dynamicity for stress-responsive materials. Monitor healing efficiency via tensile testing .
- Polymer Blends: Incorporate into sulfonated polyelectrolyte membranes for proton exchange in fuel cells .
What role does it play in studying redox signaling pathways in biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
